molecular formula C9H8ClNO3S B3336751 4-(2-cyanoethoxy)benzenesulfonyl Chloride CAS No. 362476-05-9

4-(2-cyanoethoxy)benzenesulfonyl Chloride

Cat. No.: B3336751
CAS No.: 362476-05-9
M. Wt: 245.68 g/mol
InChI Key: YYGOSKGTMMGUEV-UHFFFAOYSA-N
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Description

4-(2-Cyanoethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S . Its average mass is 245.683 Da and its monoisotopic mass is 244.991348 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonyl chloride group and a cyanoethoxy group . The sulfonyl chloride group is a good leaving group, making the compound reactive.


Physical and Chemical Properties Analysis

This compound is a solid with a predicted melting point of 136.98° C and a predicted boiling point of 441.0° C at 760 mmHg . Its predicted density is 1.4 g/cm^3 and its refractive index is n 20D 1.55 .

Safety and Hazards

4-(2-cyanoethoxy)benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

4-(2-cyanoethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(12,13)9-4-2-8(3-5-9)14-7-1-6-11/h2-5H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGOSKGTMMGUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374092
Record name 4-(2-cyanoethoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362476-05-9
Record name 4-(2-cyanoethoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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